molecular formula C14H15NO2S B185184 2-methyl-N-(4-methylphenyl)benzenesulfonamide CAS No. 95708-23-9

2-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B185184
CAS RN: 95708-23-9
M. Wt: 261.34 g/mol
InChI Key: OVTOOOAVPLBDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as MIBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, which make it an ideal candidate for use in research and development.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)benzenesulfonamide is not yet fully understood. However, it is believed that 2-methyl-N-(4-methylphenyl)benzenesulfonamide exerts its effects by binding to specific enzymes and inhibiting their activity. This results in a decrease in the production of certain molecules, which can have a profound effect on various physiological processes.
Biochemical and Physiological Effects:
2-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of 2-methyl-N-(4-methylphenyl)benzenesulfonamide include its ability to inhibit the activity of certain enzymes, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

2-methyl-N-(4-methylphenyl)benzenesulfonamide has several advantages that make it an ideal candidate for use in laboratory experiments. These include its high potency, selectivity, and low toxicity. However, there are also some limitations associated with the use of 2-methyl-N-(4-methylphenyl)benzenesulfonamide in laboratory experiments. These include its high cost, limited availability, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-methyl-N-(4-methylphenyl)benzenesulfonamide. One of the most promising areas of research is the development of new drugs based on the structure of 2-methyl-N-(4-methylphenyl)benzenesulfonamide. Other potential areas of research include the study of the mechanism of action of 2-methyl-N-(4-methylphenyl)benzenesulfonamide, the identification of new targets for 2-methyl-N-(4-methylphenyl)benzenesulfonamide, and the optimization of the synthesis method for 2-methyl-N-(4-methylphenyl)benzenesulfonamide.
Conclusion:
In conclusion, 2-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-methyl-N-(4-methylphenyl)benzenesulfonamide is a complex process, and its mechanism of action is not yet fully understood. However, 2-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to possess potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of new drugs. There are several future directions for research on 2-methyl-N-(4-methylphenyl)benzenesulfonamide, and it is likely that this compound will continue to be an important area of study in the years to come.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-methyl-N-(4-methylphenyl)benzenesulfonamide is in the field of medicinal chemistry. 2-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to possess potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of new drugs.

properties

CAS RN

95708-23-9

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)15-18(16,17)14-6-4-3-5-12(14)2/h3-10,15H,1-2H3

InChI Key

OVTOOOAVPLBDQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

prepared by reaction of p-toluidine with 2-methyl-benzenesulfonyl chloride
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